molecular formula C9H8O4 B15373336 3-Acetyl-2,6-dihydroxybenzaldehyde CAS No. 3424-77-9

3-Acetyl-2,6-dihydroxybenzaldehyde

Cat. No.: B15373336
CAS No.: 3424-77-9
M. Wt: 180.16 g/mol
InChI Key: VSQHFGIPBKUQNR-UHFFFAOYSA-N
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Description

3-Acetyl-2,6-dihydroxybenzaldehyde (CAS 3424-77-9) is a benzaldehyde derivative with the molecular formula C 9 H 8 O 4 and a molecular weight of 180.16 g/mol . This compound features both aldehyde and acetyl functional groups on a resorcinol-type aromatic ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key synthetic intermediate. Benzaldehyde derivatives are fundamental starting materials for synthesizing Schiff base ligands . Schiff bases, formed from the condensation of an aldehyde and an amine, are a widely studied class of compounds with diverse applications, particularly in coordinating metal ions to form metal complexes . These complexes are investigated for their potential uses, including as therapeutic agents, catalysts, and optical materials . Furthermore, dihydroxybenzaldehyde scaffolds are of significant interest in natural product synthesis. For instance, they serve as crucial precursors in the biogenesis of Amaryllidaceae alkaloids, a class of compounds with notable biological activities . The compound's physical properties include a density of 1.391 g/cm³ and a flash point of 154.9°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3424-77-9

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

3-acetyl-2,6-dihydroxybenzaldehyde

InChI

InChI=1S/C9H8O4/c1-5(11)6-2-3-8(12)7(4-10)9(6)13/h2-4,12-13H,1H3

InChI Key

VSQHFGIPBKUQNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)C=O)O

Origin of Product

United States

Strategic Synthetic Methodologies for 3 Acetyl 2,6 Dihydroxybenzaldehyde

Direct Synthesis Approaches to the Core Structure

Directly constructing the 3-Acetyl-2,6-dihydroxybenzaldehyde core involves the sequential introduction of the required functional groups onto a benzene (B151609) ring.

The formation of aromatic aldehydes can be accomplished through various multi-step sequences. odinity.comlibretexts.org A common strategy involves the formylation of a pre-functionalized aromatic ring. The order in which the substituents are introduced is critical to ensure the desired regiochemical outcome. libretexts.org For instance, starting with a dihydroxy-substituted benzene derivative, a formyl group and an acetyl group must be introduced at specific positions.

A plausible multi-step synthesis could begin with resorcinol (B1680541) (1,3-dihydroxybenzene). The challenge lies in achieving the correct substitution pattern. Friedel-Crafts acylation is a classic method for introducing an acetyl group, while formylation reactions, such as the Vilsmeier-Haack or Gattermann reactions, can introduce the aldehyde group. The directing effects of the existing substituents on the aromatic ring will govern the position of the incoming groups.

Reaction Type Description Key Considerations
Friedel-Crafts AcylationIntroduction of an acetyl group (-COCH₃) using an acylating agent like acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst.The hydroxyl groups are strong activating groups and ortho-, para-directors. Protection of the hydroxyl groups may be necessary to prevent side reactions and control regioselectivity.
Vilsmeier-Haack ReactionFormylation of activated aromatic rings using a mixture of dimethylformamide (DMF) and phosphorus oxychloride.This reaction is suitable for electron-rich aromatic compounds. The regioselectivity is influenced by the existing substituents.
Gattermann ReactionFormylation using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst.This is a classic method for synthesizing aromatic aldehydes, particularly from phenols and their ethers.

Achieving the desired 3-acetyl-2,6-dihydroxy substitution pattern necessitates highly regioselective reactions.

Regioselective Acylation: The Fries rearrangement of an acyloxy-substituted aromatic compound can be a powerful tool for regioselective acylation. For example, a dihydroxybenzaldehyde precursor could be acylated at one or both hydroxyl groups, followed by a Fries rearrangement to introduce the acetyl group onto the ring at a specific position. The conditions of the rearrangement (thermal or photochemical) can influence the regiochemical outcome.

Regioselective Hydroxylation: Introducing hydroxyl groups at specific positions on an already substituted benzene ring can be challenging. The Duff reaction or the Reimer-Tiemann reaction can be used for the ortho-hydroxylation of phenols. Starting with an appropriate acetyl-substituted phenol (B47542), sequential hydroxylation and formylation could be envisioned, although controlling the regioselectivity would be a significant synthetic hurdle.

A study on the regioselective alkylation of 2,4-dihydroxybenzaldehyde (B120756) demonstrated that the choice of base and solvent can direct the reaction to a specific hydroxyl group. nih.govnih.gov Similar principles could be applied to the selective protection or acylation of a dihydroxyaromatic precursor to facilitate the synthesis of the target molecule.

A more direct and potentially higher-yielding approach involves the functionalization of a commercially available or readily synthesized precursor like 2,6-dihydroxybenzaldehyde (B146741). biosynth.comgoogle.comsemanticscholar.orgsigmaaldrich.com This precursor already contains two of the three required functional groups in the correct relative positions.

The synthesis would then require the regioselective introduction of an acetyl group at the 3-position. This could be achieved through a Friedel-Crafts acylation. The two hydroxyl groups and the aldehyde group on 2,6-dihydroxybenzaldehyde are all directing groups, and their combined influence would need to be carefully considered to predict the outcome of the acylation. The hydroxyl groups are strongly activating ortho-, para-directors, while the aldehyde group is a deactivating meta-director.

Precursor Reaction Expected Outcome
2,6-DihydroxybenzaldehydeFriedel-Crafts AcylationIntroduction of an acetyl group. The position of acylation will be directed by the existing hydroxyl and aldehyde groups.
2,6-DihydroxyacetophenoneFormylation (e.g., Vilsmeier-Haack)Introduction of an aldehyde group. The position of formylation will be directed by the existing hydroxyl and acetyl groups.

The synthesis of 2,6-dihydroxyacetophenone has been described via the Hoesch reaction of resorcinol with acetonitrile. orgsyn.org This compound could then be formylated to yield the target molecule.

Mechanistic Analysis of Key Synthetic Transformations

Understanding the mechanisms of the reactions involved is crucial for optimizing conditions and predicting outcomes.

Aldol-type condensations are fundamental carbon-carbon bond-forming reactions. libretexts.orgnih.gov The Claisen-Schmidt condensation specifically involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. nih.govwikipedia.orgtaylorandfrancis.com

While not a direct route to the core structure of this compound, these reactions are pivotal in the synthesis of more complex molecules derived from it. For instance, the aldehyde group of this compound could react with a ketone in a Claisen-Schmidt condensation to form a chalcone-like structure. The presence of substituents on the aromatic ring can influence the reactivity of the aldehyde. reddit.com

The general mechanism of a base-catalyzed Claisen-Schmidt condensation is as follows:

Formation of an enolate from the ketone by a base.

Nucleophilic attack of the enolate on the carbonyl carbon of the aromatic aldehyde.

Protonation of the resulting alkoxide to give a β-hydroxy ketone.

Dehydration to form a conjugated enone.

Microwave-assisted Claisen-Schmidt reactions have been shown to be efficient, leading to shorter reaction times and higher yields. nih.gov

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. tandfonline.comnih.gov Like the Claisen-Schmidt condensation, this reaction would be used to further functionalize this compound rather than to synthesize its core structure.

The aldehyde group of this compound could react with an active methylene compound like malonic acid or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst. tandfonline.comresearchgate.net This would lead to the formation of a new carbon-carbon double bond.

The mechanism involves:

Deprotonation of the active methylene compound by a base to form a carbanion.

Nucleophilic attack of the carbanion on the aldehyde's carbonyl carbon.

Protonation to form a β-hydroxy intermediate.

Dehydration to yield the final condensed product.

Subsequent intramolecular cyclization reactions can lead to the formation of various heterocyclic structures. nih.govrsc.org The specific cyclization pathway would depend on the nature of the active methylene compound used and the reaction conditions.

Reduction and Oxidation Reactions of Carbonyl Functionalities

Currently, there is no specific literature detailing the reduction and oxidation reactions of the carbonyl functionalities present in this compound. Research in this area would be essential to understand the compound's chemical behavior and to develop pathways for creating new derivatives. Such studies would typically investigate the selective reduction of the aldehyde or acetyl group, or the oxidation of the aldehyde to a carboxylic acid, and how the dihydroxy-substituted aromatic ring influences the reactivity of these functional groups.

Process Optimization and Scalability Studies

Comprehensive process optimization and scalability studies are crucial for the efficient and large-scale production of any chemical compound. However, for this compound, such studies have not been reported.

Development of Continuous Flow Synthesis Protocols

The development of continuous flow synthesis protocols for this compound has not been documented. While continuous flow methodologies are increasingly applied in chemical synthesis for improved efficiency, safety, and scalability, their application to this specific compound remains an area for future research. A patent for a device to continuously prepare the related compound 2,6-dihydroxybenzaldehyde suggests that such technologies are viable for this class of molecules. google.com

Evaluation of Catalyst Systems for Enhanced Reaction Efficiency

There is no available data on the evaluation of catalyst systems specifically for enhancing the synthesis of this compound. Research into suitable catalysts would be a critical step in developing an efficient synthetic route, potentially drawing on knowledge from the synthesis of similar phenolic and benzaldehyde (B42025) compounds.

Isolation and Purification Methodologies for Intermediates and Final Products

Specific methods for the isolation and purification of this compound and its synthetic intermediates are not described in the current body of scientific literature. Standard techniques such as column chromatography, crystallization, and extraction would likely be employed, but the optimal conditions and solvents would need to be determined through experimental investigation. For related compounds like 2,6-dialkoxybenzaldehydes, purification is often achieved by column chromatography using eluents like hexanes/EtOAc, followed by drying over anhydrous sodium sulfate. semanticscholar.org

Advanced Spectroscopic and Structural Elucidation of 3 Acetyl 2,6 Dihydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed molecular structure of 3-Acetyl-2,6-dihydroxybenzaldehyde in solution. By analyzing the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments and Chemical Shift Analysis

In ¹H-NMR spectroscopy, the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide critical information. For this compound, distinct signals are expected for the two aromatic protons, the aldehyde proton, the acetyl methyl protons, and the two hydroxyl protons.

The aromatic region would display two signals corresponding to H-4 and H-5. Due to the strong ortho, para-directing and activating effects of the hydroxyl groups and the meta-directing, deactivating effects of the carbonyl groups, specific chemical shifts can be predicted. The H-5 proton is expected to be downfield due to the deshielding effect of the adjacent acetyl group. The aldehydic proton will appear as a singlet at a significantly downfield chemical shift (typically 9.5-10.5 ppm). The methyl protons of the acetyl group will present as a sharp singlet, typically in the range of 2.5-2.7 ppm. The phenolic hydroxyl protons often show broad singlets and their chemical shifts are highly dependent on solvent and concentration, but are expected to be significantly downfield due to strong intramolecular hydrogen bonding with the adjacent carbonyl groups.

Table 1: Predicted ¹H-NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CHO9.5 – 10.5Singlet (s)1H
Ar-H57.5 – 7.8Doublet (d)1H
Ar-H46.4 – 6.7Doublet (d)1H
2-OH12.0 – 14.0Broad Singlet (br s)1H
6-OH11.0 – 13.0Broad Singlet (br s)1H
-COCH₃2.5 – 2.7Singlet (s)3H

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) and Attached Proton Test (APT) Interpretations

The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has nine carbon atoms, all of which are chemically non-equivalent and should produce nine distinct signals. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom. The carbonyl carbons of the aldehyde and acetyl groups are the most deshielded, appearing furthest downfield. The aromatic carbons attached to the electron-withdrawing oxygen atoms (C-2 and C-6) will also be significantly downfield.

An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment helps distinguish between CH₃, CH₂, CH, and quaternary carbons. For this molecule, CH and CH₃ signals would appear as positive peaks, while quaternary carbons and carbonyls would be absent.

Table 2: Predicted ¹³C-NMR and APT/DEPT Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)APT/DEPT Phase
-C HO190 – 195Absent
-C OCH₃200 – 205Absent
C-2160 – 165Absent
C-6158 – 163Absent
C-4135 – 140Positive (CH)
C-5110 – 115Positive (CH)
C-3115 – 120Absent
C-1112 – 117Absent
-COC H₃25 – 30Positive (CH₃)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. A key correlation would be observed between the two aromatic protons (H-4 and H-5), confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). It would definitively link the ¹H signals for H-4, H-5, and the acetyl methyl to their corresponding ¹³C signals (C-4, C-5, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular puzzle. Key expected correlations for this compound would include:

The aldehydic proton (-CHO) showing correlations to the aldehyde carbonyl carbon (C HO) and the aromatic carbons C-1 and C-2.

The acetyl methyl protons (-COCH₃) correlating to the ketone carbonyl carbon (-C OCH₃) and the aromatic carbon C-3.

The aromatic proton H-4 showing correlations to carbons C-2, C-6, and C-5.

The aromatic proton H-5 showing correlations to C-1, C-3, and the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It can provide conformational information and confirm assignments. Expected NOE correlations would include those between the aldehydic proton and the C-2 hydroxyl proton, and between the acetyl methyl protons and the H-4 proton, confirming their spatial proximity.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound would be characterized by several key absorption bands. The presence of strong intramolecular hydrogen bonding between the hydroxyl groups and the adjacent carbonyls would significantly influence the positions and shapes of the O-H and C=O stretching bands.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Characteristics
Phenolic O-HO-H stretch3200 - 2500Very broad, strong (due to intramolecular H-bonding)
Aldehydic C-HC-H stretch2900 - 2800 and 2800 - 2700Two weak bands (Fermi resonance)
Acetyl C-HC-H stretch3000 - 2850Medium
Ketone C=OC=O stretch1650 - 1630Strong, shifted to lower frequency by conjugation and H-bonding
Aldehyde C=OC=O stretch1670 - 1650Strong, shifted to lower frequency by conjugation and H-bonding
Aromatic C=CC=C stretch1600 - 1450Multiple medium to strong bands
Aromatic C-HC-H bend (out-of-plane)900 - 675Strong, indicative of substitution pattern

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzaldehyde (B42025) core acts as the primary chromophore. The hydroxyl (-OH) and acetyl (-COCH₃) groups act as auxochromes, modifying the absorption characteristics of the chromophore.

The spectrum is expected to show intense absorptions corresponding to π→π* transitions associated with the aromatic ring and carbonyl groups. A lower intensity n→π* transition, characteristic of the carbonyl groups, is also anticipated at a longer wavelength. The presence of two powerful electron-donating hydroxyl groups and two electron-withdrawing carbonyl groups attached to the benzene (B151609) ring will cause a significant bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted benzaldehyde. This is due to the extension of the conjugated system and the stabilization of the excited state.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, a detailed molecular picture can be constructed.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₉H₈O₄), the theoretical exact mass of the neutral molecule is 180.0423 u. In HRMS, the protonated molecule [M+H]⁺ would be observed, and its accurate mass measurement would allow for the confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. Advanced techniques, such as data-dependent MS³ neutral loss screening, can be employed for the targeted analysis of carbonyl compounds in complex mixtures. nih.gov

Property Value
Molecular Formula C₉H₈O₄
Theoretical Exact Mass 180.0423 u
Expected [M+H]⁺ Ion 181.0495 u

This table presents the theoretical mass data for this compound.

The molecular ion peak [M]⁺ would be expected at an m/z of 180. Key fragmentation steps would likely involve:

Loss of a methyl group (-CH₃): A primary fragmentation would be the cleavage of the acetyl group, leading to the formation of a stable acylium ion. This would result in a significant peak at m/z 165 (M-15).

Loss of a hydrogen atom (-H): Similar to benzaldehyde, loss of the aldehydic hydrogen can occur, producing an [M-1]⁺ ion at m/z 179. docbrown.info

Loss of the formyl group (-CHO): Cleavage of the aldehyde group would result in a peak at m/z 151 (M-29). docbrown.infolibretexts.org

Loss of carbon monoxide (-CO): A common fragmentation for aldehydes and ketones, leading to a peak at m/z 152 (M-28). docbrown.info

Loss of an acetyl group (-COCH₃): This would generate a fragment at m/z 137 (M-43).

Further Fragmentation: The resulting fragments can undergo further decomposition. For instance, the phenyl-containing fragments would likely exhibit characteristic peaks for the benzene ring, such as those at m/z 77 ([C₆H₅]⁺) and m/z 51. docbrown.info

m/z Value Possible Fragment Ion Neutral Loss
180[C₉H₈O₄]⁺-
179[C₉H₇O₄]⁺H
165[C₈H₅O₄]⁺CH₃
152[C₈H₈O₃]⁺CO
151[C₈H₇O₃]⁺CHO
137[C₇H₅O₃]⁺COCH₃
77[C₆H₅]⁺C₃H₃O₄

This table outlines the predicted major fragmentation patterns for this compound based on general principles of mass spectrometry.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, angles, and the packing of molecules in the crystal lattice. While a crystal structure for this compound is not publicly documented, analysis of a closely related isomer, 2,3-dihydroxybenzaldehyde (B126233), offers valuable insights into the expected structural features. researchgate.net

The crystal structure of a compound is described by its crystal system and space group. For example, the related molecule 2,3-dihydroxybenzaldehyde has been reported to crystallize in a specific arrangement that dictates its macroscopic crystal shape and symmetry. researchgate.net A full X-ray diffraction analysis of this compound would be required to determine its unique crystal system and space group.

X-ray crystallography provides precise measurements of the geometric parameters within a molecule. For this compound, key parameters would include the C-C bond lengths within the benzene ring, the C=O and C-O bond lengths of the aldehyde and acetyl groups, and the bond angles between these groups and the aromatic ring. In the crystal structure of 2,3-dihydroxybenzaldehyde, intramolecular hydrogen bonding is observed to influence the conformation of the molecule. researchgate.net A similar effect would be anticipated in this compound, influencing the planarity and orientation of the substituent groups.

Parameter Expected Range (based on related structures)
Aromatic C-C Bond Length ~1.37 - 1.40 Å
C-C (ring-acetyl) Bond Length ~1.49 Å
C=O (aldehyde) Bond Length ~1.21 Å
C=O (acetyl) Bond Length ~1.22 Å
C-O (hydroxyl) Bond Length ~1.36 Å
C-C-C (ring) Bond Angle ~120°
O=C-C (acetyl) Bond Angle ~120°

This table provides expected bond lengths and angles for this compound based on data from analogous structures.

Chemical Reactivity and Derivatization Strategies for 3 Acetyl 2,6 Dihydroxybenzaldehyde

Functional Group Interconversions and Modifications

3-Acetyl-2,6-dihydroxybenzaldehyde is a multifunctional compound, possessing an aldehyde, two hydroxyl groups, and an acetyl group. This array of functional groups provides numerous avenues for chemical transformations, although it also introduces challenges related to selectivity.

Reactivity of the Aldehyde Group in Condensation and Addition Reactions

The aldehyde group in this compound is a primary site for nucleophilic addition and condensation reactions. A notable example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

In the context of this compound, the aldehyde function can react with active methylene (B1212753) compounds like malonic acid or its derivatives. For instance, the Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is suitable when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This process is often accompanied by decarboxylation. wikipedia.org

The aldehyde group's reactivity is fundamental to various synthetic pathways. For example, it can undergo reactions with 1º-amines to form imines (Schiff bases), a process that is acid-catalyzed and reversible. msu.edu It also reacts with strongly nucleophilic reagents like organometallic compounds (e.g., Grignard reagents) to produce secondary alcohols after hydrolysis. msu.edu

Selective Functionalization of Hydroxyl Moieties

The presence of two hydroxyl groups on the aromatic ring of this compound offers opportunities for selective functionalization. The relative reactivity of these hydroxyl groups can be influenced by factors like intramolecular hydrogen bonding and the electronic effects of the other substituents.

Methods for the site-selective transformation of hydroxyl groups in similar phenolic compounds, such as dihydroxybenzaldehydes, have been explored. nih.govnih.gov These methods often rely on reagent or catalyst control to achieve desired selectivities in reactions like esterification, alkylation, and silylation. nih.gov For instance, in catechols bearing an electron-withdrawing group para to one of the hydroxyls, regioselective protection of the 4-hydroxyl group has been achieved with various protecting groups like benzyl (B1604629) and allyl halides. nih.gov This selectivity is often attributed to the electronic properties of the substituents influencing the acidity and nucleophilicity of the hydroxyl groups.

Transformations of the Acetyl Group

The acetyl group in acetophenone (B1666503) derivatives like this compound can undergo a variety of transformations, leading to the synthesis of diverse compounds, including heterocycles. ichem.md The reactivity of the acetyl group can be directed towards either the methyl or the carbonyl moiety. ichem.md

One common transformation is the Claisen-Schmidt condensation, where the acetophenone derivative reacts with a benzaldehyde (B42025) in the presence of a base to form α,β-unsaturated ketones, also known as chalcones. ichem.md The reaction proceeds through an aldol addition followed by dehydration. ichem.md Additionally, the methyl group of the acetyl function can be halogenated, for instance, through bromination, to form α-bromoketones, which are valuable intermediates in further synthetic schemes. ichem.md

Formation of Schiff Bases and Hydrazone Derivatives

The aldehyde functionality of this compound is readily condensed with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. These derivatives are of significant interest due to their chelating properties and biological activities. nih.gov

Design and Synthesis of Imines and Hydrazones for Chelation

Schiff bases and hydrazones derived from hydroxy-substituted aldehydes are excellent chelating agents. nih.govresearchgate.net The synthesis typically involves the condensation of the aldehyde with a suitable amine or hydrazide in a solvent like ethanol, sometimes with acid catalysis. researchgate.net For example, Schiff bases can be prepared by refluxing the aldehyde with a primary amine. Similarly, hydrazones are synthesized by heating the aldehyde with a hydrazide. jocpr.com

The resulting imines and hydrazones often possess N and O donor atoms, which can coordinate with metal ions to form stable complexes. semanticscholar.orgsemanticscholar.org The design of these ligands can be tailored by varying the amine or hydrazide component to influence the coordination geometry and the properties of the resulting metal complexes. researchgate.net

Influence of Substituents on Derivative Reactivity and Stability

The reactivity and stability of the resulting imines and hydrazones are significantly influenced by the nature of the substituents on both the aldehyde and the amine/hydrazide precursors.

Stability: Generally, hydrazones are more stable towards hydrolysis than imines. youtube.comthebrpi.org Acylhydrazones, in particular, are stable surrogates for unstable imines in various chemical reactions. acs.org The stability of imines can be enhanced by certain structural features. For instance, the presence of an ortho-hydroxyl group can stabilize the iminium ion through intramolecular hydrogen bonding. nih.gov Electron-donating groups on the aromatic ring of the aldehyde can also increase the stability of the corresponding iminium ion. nih.gov Conversely, imines are generally unstable in the presence of water and can readily hydrolyze back to the starting aldehyde and amine. youtube.com

Reactivity: Substituents also affect the reactivity of the derivatives. For example, the presence of electron-withdrawing or electron-donating groups can modulate the electron density at the imine nitrogen and the azomethine carbon, thereby influencing their susceptibility to nucleophilic or electrophilic attack. The position of substituents on the aromatic ring can also have a significant impact on the biological activity of the resulting Schiff base complexes. science.gov

Cyclization Reactions and Heterocycle Synthesis

The inherent functionalities of this compound allow for its participation in various cyclization strategies to construct fused and substituted heterocyclic systems.

Incorporation into Coumarin (B35378) Scaffolds

The synthesis of coumarin derivatives from this compound can be envisioned through established condensation reactions, primarily the Knoevenagel and Pechmann condensations. These reactions are fundamental in coumarin chemistry and can be adapted for this specific substrate. nih.govorgsyn.org

In a plausible Knoevenagel condensation pathway, the acetyl group of this compound can react with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst like piperidine (B6355638) or an ionic liquid. This would be followed by an intramolecular cyclization (lactone formation) involving one of the hydroxyl groups and the newly formed ester, leading to a substituted coumarin. The presence of the aldehyde group would result in a coumarin bearing a formyl substituent.

Alternatively, a Pechmann-type condensation could be employed. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. orgsyn.orgchemicalbook.com In the case of this compound, the resorcinol-like arrangement of the hydroxyl groups makes it a suitable candidate for this reaction.

A related synthesis of 2,6-dihydroxyacetophenone, which lacks the aldehyde group of the title compound, has been achieved through the hydrolysis of 8-acetyl-7-hydroxy-4-methylcoumarin, highlighting the close relationship between these structures and coumarin systems. nih.gov

Table 1: Potential Coumarin Synthesis Strategies from this compound

Reaction TypeReagentsCatalystPotential Product
Knoevenagel CondensationDiethyl malonatePiperidine7,8-Dihydroxy-3-formylcoumarin derivative
Pechmann CondensationEthyl acetoacetateAcid catalyst5,7-Dihydroxy-4-methyl-8-formylcoumarin

Construction of Pyran, Thiophene, and Pyrimidine (B1678525) Derivatives

The versatile reactivity of this compound extends to the synthesis of other important heterocyclic systems, including pyrans, thiophenes, and pyrimidines.

Pyran Derivatives: The synthesis of pyran-fused systems can be achieved through reactions that leverage the aldehyde and acetyl functionalities. For instance, a reaction with a 1,3-dicarbonyl compound like dimedone in the presence of a suitable catalyst could lead to the formation of a benzopyran derivative. The Knoevenagel condensation of the aldehyde with an active methylene compound, followed by a Michael addition and subsequent cyclization, is a common strategy for constructing 4H-pyran scaffolds. ajgreenchem.com

Thiophene Derivatives: The Gewald reaction is a powerful method for the synthesis of polysubstituted thiophenes. This reaction typically involves the condensation of a ketone, a compound with an active methylene group, and elemental sulfur in the presence of a base. Adapting this for this compound, the acetyl group could serve as the ketone component, reacting with a cyano-ester like ethyl cyanoacetate (B8463686) and sulfur to yield a highly substituted aminothiophene derivative.

Pyrimidine Derivatives: Pyrimidine rings can be constructed by the condensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with an amidine or urea (B33335) derivative. A plausible route starting from this compound would first involve a Claisen-Schmidt condensation of the acetyl group with another aldehyde to form a chalcone-like intermediate. This α,β-unsaturated ketone could then be reacted with guanidine (B92328) or thiourea (B124793) to furnish the corresponding pyrimidine or thiopyrimidine ring. nih.gov

Multi-component Reaction Pathways Leading to Complex Architectures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. The array of functional groups in this compound makes it an ideal candidate for such transformations.

One notable example of a relevant MCR is the three-component reaction of a substituted salicylic (B10762653) aldehyde, an active methylene compound (like ethyl acetoacetate), and a C-nucleophile or a binucleophile. Research has shown that reactions involving salicylic aldehydes, acetylacetic esters, and aminopyrazoles can lead to the formation of complex fused heterocyclic systems, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones. nih.gov The proposed mechanism for this transformation involves the in-situ formation of a 3-acetylcoumarin (B160212) derivative, which then undergoes further reaction. nih.gov

Given that this compound is a substituted salicylic aldehyde, it is highly probable that it can participate in similar MCRs. By reacting it with various active methylene compounds and different nitrogen-containing nucleophiles (e.g., aminopyrazoles, aminotriazoles, or 6-aminouracil), a diverse library of novel, complex heterocyclic architectures could be accessed. nih.gov This approach allows for the rapid generation of molecular complexity from simple starting materials.

Table 2: Potential Multi-component Reactions with this compound

Component 1Component 2Component 3Potential Heterocyclic Product
This compoundEthyl acetoacetate3-Amino-1H-pyrazol-5(4H)-oneDihydroxy-substituted chromeno[4,3-d]pyrazolo[3,4-b]pyridinedione
This compoundMalononitrileThioureaDihydroxy-substituted aminopyrimidine-fused benzopyran
This compoundDimedoneMalononitrileDihydroxy-substituted benzopyrano[2,3-b]quinoline derivative

Mechanistic Investigations of Biological Activities Via in Vitro and in Silico Approaches

Antioxidant Activity Mechanisms

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage and various pathological conditions. The antioxidant potential of dihydroxybenzaldehydes, including 3-Acetyl-2,6-dihydroxybenzaldehyde, is a subject of ongoing research.

The capacity of this compound to scavenge free radicals is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. researchgate.netmdpi.com These assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to these stable radicals, resulting in a measurable color change. mdpi.com

The antioxidant capacity of dihydroxybenzaldehydes is influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. wiserpub.comnih.gov Studies on various dihydroxybenzaldehyde isomers have shown that the arrangement of these hydroxyl groups significantly impacts their antioxidant activity. wiserpub.com The presence of electron-donating groups enhances the antioxidant capacity. wiserpub.com In assays like DPPH, which can involve both single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms, the dissociation of the hydroxyl groups also plays a crucial role. wiserpub.com The ABTS assay is known for its faster reaction kinetics and higher sensitivity to a broad range of antioxidants. nih.gov

Table 1: Comparison of DPPH and ABTS Radical Scavenging Assays

AssayPrincipleMechanismKey Features
DPPHMeasures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.Can proceed via Single Electron Transfer (SET) and/or Hydrogen Atom Transfer (HAT). wiserpub.comSimple, rapid, and widely used for screening antioxidant activity. mdpi.com
ABTSMeasures the decolorization of the ABTS radical cation by antioxidants.Primarily a Single Electron Transfer (SET) based assay. wiserpub.comApplicable to both hydrophilic and lipophilic antioxidants; faster reaction kinetics than DPPH. nih.gov

Beyond simple radical scavenging, the ability of a compound to mitigate oxidative stress within a cellular environment provides a more biologically relevant measure of its antioxidant efficacy. In vitro studies using cell cultures are employed to investigate these protective effects. For instance, research on similar dihydroxybenzaldehyde compounds, such as 3,4-dihydroxybenzaldehyde, has demonstrated a capacity to protect human erythrocytes from chemically induced oxidative damage. nih.govresearchgate.net

These protective effects are often attributed to the compound's ability to decrease the levels of reactive oxygen and nitrogen species, thereby preventing damage to cellular components like lipids and proteins. nih.gov Furthermore, some phenolic compounds have been shown to enhance the endogenous antioxidant defense systems of cells. For example, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) was found to reduce oxidative stress in cardiomyocytes by preserving mitochondrial function and suppressing the generation of superoxide (B77818) and hydrogen peroxide. frontiersin.org While direct studies on this compound in cellular models are less common, the activities of related compounds suggest it may operate through similar protective mechanisms.

The antioxidant activity of phenolic compounds like this compound is intrinsically linked to their molecular structure, particularly the presence and positioning of phenolic hydroxyl groups. nih.gov These -OH groups can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring, which delocalizes the unpaired electron. mdpi.com

The number and arrangement of hydroxyl groups on the benzaldehyde (B42025) ring directly influence the compound's antioxidant potential. wiserpub.comnih.gov Dihydroxy-substituted benzaldehydes generally exhibit greater antioxidant activity than their monohydroxy counterparts. nih.gov The position of the hydroxyl groups affects the stability of the resulting phenoxyl radical, with ortho and para positioning often leading to greater stability and thus higher antioxidant activity. nih.gov The dissociation of these hydroxyl groups, influenced by the surrounding chemical environment (e.g., pH), also contributes significantly to the antioxidant capacity, as the anionic form (-O⁻) can more readily donate an electron. wiserpub.com

Anti-inflammatory Response Pathways (in vitro)

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory properties of phenolic compounds are, therefore, of significant interest.

Nitric oxide (NO) is a crucial signaling molecule involved in various physiological processes, including inflammation. nih.gov While NO has protective roles at low concentrations, its overproduction by inducible nitric oxide synthase (iNOS) in activated immune cells like macrophages can contribute to inflammatory damage. nih.gov

Several phenolic compounds have been shown to modulate NO production in stimulated cell models, such as lipopolysaccharide (LPS)-activated macrophages. For example, carnosine, a dipeptide with antioxidant properties, has been observed to modulate nitric oxide production in activated macrophages. nih.gov The ability of a compound to inhibit the overproduction of NO is a key indicator of its anti-inflammatory potential. While specific data on this compound's effect on NO production is limited, the known activities of other phenolic compounds suggest this is a plausible mechanism of action.

The inflammatory response is orchestrated by a complex network of pro-inflammatory mediators, including cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2). The ability of a compound to inhibit the production or activity of these mediators is a hallmark of its anti-inflammatory effect.

Studies on various natural compounds have demonstrated their capacity to down-regulate the expression of pro-inflammatory genes and proteins. For instance, carnosine has been shown to decrease the expression of IL-1β and IL-6 in stimulated macrophages. nih.gov Similarly, other phenolic compounds have been found to inhibit pro-inflammatory signaling pathways. While direct evidence for this compound is not extensively documented, its structural similarity to other anti-inflammatory phenolics suggests it may exert its effects through the inhibition of these key inflammatory molecules.

Antimicrobial Activity Mechanisms (in vitro)

The antimicrobial properties of this compound and related benzaldehyde compounds have been a subject of scientific investigation, revealing their potential to inhibit the growth of various pathogenic microorganisms. The mechanisms underlying these activities are multifaceted, often involving the disruption of fundamental cellular processes.

Antibacterial Action against Gram-Positive and Gram-Negative Strains

Research has shown that dihydroxybenzaldehyde derivatives exhibit notable antibacterial activity. For instance, 2,3-dihydroxybenzaldehyde (B126233) and 2,5-dihydroxybenzaldehyde (B135720) (gentisaldehyde) have demonstrated significant antimicrobial effects against a range of bovine Staphylococcus aureus mastitis isolates, including multi-resistant strains. nih.gov The minimum inhibitory concentrations (MIC) for these compounds highlight their potential as antibacterial agents. Notably, the antibacterial efficacy of benzaldehyde derivatives often appears to be greater against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov This difference is frequently attributed to the outer membrane of Gram-negative bacteria, which can act as a barrier, limiting the entry of bioactive compounds. nih.gov

Studies on various benzaldehyde derivatives have indicated that their antibacterial capacity can be enhanced by the presence of phenolic hydroxyl groups. nih.gov For example, polymers derived from 4-hydroxybenzaldehyde (B117250) and 2,4-dihydroxybenzaldehyde (B120756) have shown bactericidal activity. nih.gov The chelation theory also helps to explain the enhanced antimicrobial activity of metal complexes of these compounds, suggesting that the complex formation can increase their effectiveness. researchgate.net

**Table 1: Antibacterial Activity of Dihydroxybenzaldehyde Derivatives against *Staphylococcus aureus***

Compound MIC₅₀ (mg/L) MIC₉₀ (mg/L)
2,3-dihydroxybenzaldehyde 670 -
Gentisaldehyde (2,5-dihydroxybenzaldehyde) 1460 -

Data sourced from studies on bovine mastitis isolates. nih.gov

Antifungal Efficacy against Pathogenic Fungi

Benzaldehydes have demonstrated potent antifungal activity against a variety of pathogenic fungi, including species of Aspergillus and Penicillium. researchgate.netnih.gov The mechanism of action is often linked to the disruption of the fungal antioxidation system. researchgate.netnih.gov These compounds can act as redox cyclers, destabilizing cellular redox homeostasis and inhibiting key antioxidant enzymes like superoxide dismutases and glutathione (B108866) reductase. researchgate.netnih.gov

Structure-activity relationship studies reveal that the presence of an ortho-hydroxyl group in the aromatic ring of benzaldehydes enhances their antifungal activity. researchgate.netnih.gov This structural feature is believed to contribute to their ability to disrupt fungal cellular antioxidation. Furthermore, certain benzaldehydes have been shown to work synergistically with conventional antifungal agents, which can lower the required minimum inhibitory (MIC) or fungicidal (MFC) concentrations. researchgate.netnih.gov

For instance, against Aspergillus flavus, some benzaldehydes have shown a 100% inhibition rate at specific concentrations. researchgate.net The antifungal properties of these compounds are being explored as a means to control fungal pathogens and potentially reduce the reliance on and resistance to current antifungal treatments. nih.govmdpi.com

Antiviral Properties in Cell Culture Models

The investigation of benzaldehydes and their derivatives in antiviral research is an emerging area. While specific studies focusing solely on this compound's antiviral properties are limited, the broader class of aldehydes has been examined. For example, dialdehyde (B1249045) starch has demonstrated antiviral activity against various viruses in cell culture, with its efficacy being pH-dependent. ejbiotechnology.info The proposed mechanism involves the aldehyde groups, which can interact with viral components. ejbiotechnology.info

The screening of novel compounds for antiviral activity is often conducted using cell culture models, such as Vero E6 and Calu-3 cells, which are susceptible to a range of viruses, including SARS-CoV-2. mdpi.com These in vitro systems allow for the determination of a compound's efficacy in inhibiting viral replication and for calculating key parameters like the half-maximal effective concentration (EC₅₀). mdpi.comnih.govnih.gov The evaluation of host-directed antivirals in 3D cell culture models has sometimes shown significantly higher efficacy compared to traditional monolayer cultures, suggesting that the cellular context is crucial for assessing antiviral potential. nih.gov

Enzyme Inhibition and Molecular Target Interactions (in vitro/in silico)

The biological activities of this compound and related compounds are often rooted in their ability to interact with and inhibit specific enzymes. A combination of in vitro enzymatic assays and in silico molecular docking studies provides a comprehensive understanding of these interactions at a molecular level.

Identification of Specific Enzyme Targets

In silico and in vitro studies have identified several potential enzyme targets for benzaldehyde derivatives and other phenolic compounds. One of the key areas of investigation is their role as enzyme inhibitors in various pathological conditions. For example, derivatives of aminobenzoic acid have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov

Molecular docking studies have been instrumental in identifying potential binding affinities of various compounds to specific enzymes. science.govscience.gov For instance, derivatives of phloroglucinol (B13840) have been evaluated for their inhibitory activity against lipoxygenase (LOX). researchgate.net Similarly, pyrazole-pyridazine derivatives have been shown to have strong binding affinities to AChE. nih.gov These computational approaches allow for the screening of large libraries of compounds against specific protein targets to identify promising candidates for further experimental validation. nih.gov

Mechanistic Insights into Enzyme Binding and Activity Modulation

Molecular docking simulations provide detailed insights into the binding modes and interactions between small molecules and their protein targets. science.gove-nps.or.kr These studies can reveal the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-protein complex. researchgate.nete-nps.or.kr

For example, in the case of AChE inhibition, docking studies have shown that inhibitors can bind to the active-site gorge of the enzyme. e-nps.or.kr Specific interactions, such as π-π stacking with aromatic residues like tryptophan and tyrosine, and hydrogen bonds with serine and arginine residues, are often crucial for potent inhibition. nih.gove-nps.or.kr

Enzyme kinetic studies complement in silico findings by determining the mode of inhibition (e.g., competitive, non-competitive). e-nps.or.krnih.gov For instance, a competitive inhibitor typically binds to the active site of the enzyme, directly competing with the natural substrate. e-nps.or.kr The combination of in vitro kinetics and in silico modeling provides a robust framework for understanding how compounds like this compound might exert their biological effects through enzyme modulation. e-nps.or.krnih.gov

DNA Binding and Intercalation Studies (in vitro)

Extensive searches of scientific literature and chemical databases did not yield specific studies on the in vitro DNA binding and intercalation of this compound. The following subsections, therefore, reflect a lack of available experimental data for this particular compound.

There is currently no published research detailing the specific interactions between this compound and DNA. As a result, key parameters that would typically be presented to characterize such interactions are not available. These parameters often include the binding constant (Kb), which quantifies the affinity of the compound for DNA, and the stoichiometry of binding (n), which indicates the number of binding sites per nucleotide.

While some studies have investigated the DNA binding properties of various acetophenone (B1666503) derivatives, these findings are not directly applicable to this compound due to the unique structural and electronic properties conferred by its specific substitution pattern. Generalizations from broader classes of compounds, such as acetophenones or polyphenols, would be speculative without direct experimental evidence. nih.govtandfonline.com

Table 1: Ligand-DNA Interaction Parameters for this compound

ParameterValue
Binding Constant (Kb)Data not available
Binding Stoichiometry (n)Data not available
Binding ModeData not available

Spectroscopic techniques are fundamental in elucidating the nature of small molecule-DNA interactions. However, no spectroscopic data have been reported for the complexation of this compound with DNA. Typically, researchers would employ methods such as UV-Visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism to observe changes that occur upon binding.

For instance, UV-Visible spectroscopy might reveal hypochromism (a decrease in absorbance intensity) or hyperchromism (an increase in absorbance intensity), along with a bathochromic (red) or hypsochromic (blue) shift in the maximum wavelength of absorption (λmax). nih.gov These changes can provide initial evidence of interaction and suggest a possible binding mode, such as intercalation or groove binding. Fluorescence spectroscopy is often used in competitive binding assays, for example, with ethidium (B1194527) bromide, to further probe the binding mechanism. Circular dichroism helps in understanding the conformational changes in DNA upon ligand binding.

Without experimental studies on this compound, the specific spectroscopic signatures of its potential interaction with DNA remain unknown.

Table 2: Spectroscopic Data for this compound-DNA Complex

Spectroscopic TechniqueObserved Changes (e.g., Δλmax, % Hypochromism)
UV-Visible Absorption SpectroscopyData not available
Fluorescence SpectroscopyData not available
Circular DichroismData not available

Applications in Chemical and Material Sciences

Design of Advanced Chemo- and Biosensors

The strategic arrangement of electron-donating and electron-withdrawing groups in 3-Acetyl-2,6-dihydroxybenzaldehyde and its derivatives makes them ideal candidates for the core of chemo- and biosensors. These sensors are designed to detect specific ions or changes in the chemical environment with high selectivity and sensitivity.

Schiff bases, synthesized from aldehydes and primary amines, are a prominent class of compounds used in the development of metal ion sensors. The reaction of this compound with various amines can yield Schiff base ligands capable of selectively binding to specific metal ions. This interaction often results in a discernible optical or electrochemical signal, such as a change in color or fluorescence. qub.ac.uk

For instance, a novel Schiff base sensor demonstrated high selectivity and sensitivity for silver (Ag⁺) and iron (Fe³⁺) ions. qub.ac.uk The binding of these metal ions to the Schiff base ligand led to significant changes in its fluorescence spectrum, enabling their detection. The limit of detection (LOD) for this sensor was found to be remarkably low, at 0.026 µM for Ag⁺ and 0.024 µM for Fe³⁺, highlighting the potential for creating highly effective sensors. qub.ac.uk The formation of the metal-ligand complex alters the electronic properties of the Schiff base, which is the fundamental principle behind its sensing ability. The stoichiometry of the complex, such as the 2:1 ratio observed between the Schiff base and Fe³⁺, further explains the significant fluorescence quenching upon binding. qub.ac.uk

While direct studies on this compound for this purpose are emerging, the established principles of Schiff base chemosensors strongly suggest its potential in this area. The presence of the acetyl and hydroxyl groups in addition to the aldehyde group provides multiple coordination sites, which can be tailored to achieve high selectivity for a range of metal ions.

Metal IonLimit of Detection (LOD)Sensing Principle
Ag⁺0.026 µMFluorescence change upon complexation
Fe³⁺0.024 µMFluorescence quenching upon complexation

The development of pH-responsive materials is crucial for a variety of applications, including drug delivery and environmental monitoring. Benzaldehyde (B42025) derivatives can be incorporated into polymeric structures to create materials that exhibit changes in their physical or chemical properties in response to pH variations. qub.ac.ukresearchgate.net

Polymers containing benzaldehyde moieties can be synthesized to be pH-responsive. For example, benzaldehyde-functionalized amphiphilic block copolymers have been prepared using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. qub.ac.ukresearchgate.net These polymers can self-assemble into nanoparticles in aqueous solutions. The benzaldehyde groups on the surface of these nanoparticles can react with other molecules, allowing for further functionalization. qub.ac.ukresearchgate.net The pH-responsive behavior is often introduced by incorporating monomers with ionizable groups, such as 2-(diisopropyl)aminoethyl methacrylate (B99206) (DPA). qub.ac.uk The DPA block becomes protonated and hydrophilic at low pH, leading to the collapse of the nanoparticles and the potential release of an encapsulated cargo. qub.ac.uk This mechanism demonstrates the potential for designing smart materials that respond to specific pH triggers.

Development of Functional Materials

The reactivity of the aldehyde and hydroxyl groups, along with the stable aromatic core, makes this compound a versatile monomer and functionalizing agent in the synthesis of a wide range of functional materials.

This compound can be incorporated into polymeric structures through various polymerization techniques, leading to materials with tailored properties. The dihydroxy functionality allows it to act as a monomer in polycondensation reactions, similar to other dihydroxybenzene derivatives. academie-sciences.fr For example, polymers with dihydroxybenzene moieties have been synthesized via methods such as enzymatic polymerization and polycondensation. academie-sciences.fr

Furthermore, the aldehyde group can be utilized for post-polymerization modification. For instance, antimicrobial polymers have been prepared by immobilizing benzaldehyde and its derivatives onto amine-terminated polyacrylonitrile. nih.gov This approach involves the formation of a Schiff base linkage between the aldehyde and the amine groups on the polymer. The resulting polymers have shown significant antimicrobial activity. nih.gov This suggests that this compound could be similarly attached to polymer backbones to impart specific functionalities.

The synthesis of polymers from benzaldehyde derivatives using methods like ring-opening metathesis polymerization (ROMP) has also been reported. researchgate.net Amphiphilic block polynorbornenes containing benzaldehyde groups can self-assemble into micelles and have been explored for pH-responsive drug release. researchgate.net

Azo dyes, characterized by the -N=N- functional group, represent a large and important class of synthetic colorants. ekb.egnih.gov The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aniline (B41778) derivative. ekb.egnih.govunb.caresearchgate.net

The phenolic nature of this compound, with its electron-rich aromatic ring activated by two hydroxyl groups, makes it an excellent coupling component for the synthesis of novel azo dyes. The general procedure would involve reacting a diazonium salt with this compound under appropriate pH conditions. The resulting azo dyes would be expected to exhibit vibrant colors, with the exact shade depending on the nature of the aromatic amine used for diazotization and the substitution pattern on the benzaldehyde ring. researchgate.net The presence of the acetyl and additional hydroxyl groups could also influence the tinctorial properties and fastness of the dyes.

The synthesis of various azo dyes from different phenols and anilines is well-documented, providing a solid foundation for the development of new colorants based on this compound. ekb.egnih.govunb.caresearchgate.net

Reactant 1 (Diazonium Salt from)Reactant 2 (Coupling Component)Resulting Product Class
Primary Aromatic AmineThis compoundAzo Dye

The unique electronic properties of aromatic aldehydes and their derivatives have led to their investigation in the field of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). rsc.orgmdpi.commdpi.com

In the context of DSSCs, organic dyes play a crucial role as sensitizers, absorbing light and injecting electrons into a semiconductor material like titanium dioxide (TiO₂). wikipedia.orgrsc.org A functionally separated D-π-A (Donor-π bridge-Acceptor) fluorescent dye with an aldehyde as the electron-accepting and anchoring group has been designed and synthesized for DSSCs. rsc.org The aldehyde group can effectively bind to the TiO₂ surface and facilitate electron injection. This demonstrates the potential utility of the aldehyde functionality in this compound for similar applications. The presence of hydroxyl and acetyl groups could further modulate the electronic properties and anchoring of the dye on the semiconductor surface.

In the realm of OLEDs, various aromatic derivatives, including those based on benzophenone (B1666685) and imidazole, have been extensively studied as emitters and host materials. mdpi.commdpi.comtandfonline.combeilstein-journals.orgnih.gov These materials often possess donor-acceptor structures that facilitate efficient charge transport and recombination, leading to light emission. The acetyl group in this compound can be considered an electron-withdrawing group, and the dihydroxy-substituted phenyl ring acts as an electron donor. This inherent donor-acceptor character, combined with the potential for forming luminescent metal complexes through its chelating sites, suggests that derivatives of this compound could be promising candidates for the development of new electroluminescent materials. rsc.orgnih.gov

Corrosion Inhibition Studies

The compound this compound is a subject of interest in the field of corrosion science due to its molecular structure, which suggests potential for mitigating the degradation of metals. While direct and extensive research on this specific molecule is not widely available, its properties and behavior as a corrosion inhibitor can be inferred from studies on structurally similar compounds, such as dihydroxybenzene isomers and other aromatic aldehydes. These related compounds have demonstrated the ability to form protective layers on metal surfaces and interfere with the electrochemical processes that drive corrosion.

Evaluation of Protective Films on Metal Surfaces

The efficacy of an organic corrosion inhibitor is often directly related to its ability to form a stable and adherent protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. For aromatic compounds containing hydroxyl and aldehyde groups, this film formation is typically achieved through adsorption.

Research on analogous compounds like dihydroxybenzene isomers (e.g., catechol, resorcinol) has shown that these molecules can adsorb onto metal surfaces, such as aluminum and steel, to form a protective layer. mdpi.comnih.gov The nature of this film can be influenced by the concentration of the inhibitor and the pH of the corrosive medium. For instance, studies on phenolic compounds have demonstrated the formation of a protective film on steel. mdpi.com The presence of hydroxyl groups is crucial as they can deprotonate in certain environments to form phenoxide ions, which are often the active inhibitory species. nih.gov

Table 1: Electrochemical Impedance Spectroscopy (EIS) Parameters for a Related Dihydroxybenzene Isomer (Catechol) on Aluminum Alloy 5754 in an Alkaline Buffer

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF·cm⁻²)Inhibition Efficiency (%)
0 (Blank)1,500100-
14,5007566.7
1012,0005087.5
10025,0003094.0

Note: This data is representative of studies on related dihydroxybenzene isomers and is intended to illustrate the expected trends for this compound. Actual values would require experimental verification.

Mechanistic Understanding of Corrosion Prevention

The mechanism by which this compound would prevent corrosion is likely multifaceted, involving both physical and chemical interactions with the metal surface. Drawing from research on similar organic molecules, the primary mechanism of corrosion prevention is through adsorption of the inhibitor molecules onto the metal surface, which can occur through several modes. researchgate.net

Adsorption Mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, while in neutral or alkaline solutions, it can be negatively charged. The polar functional groups (hydroxyl and carbonyl) of this compound can interact with the charged surface through dipole-dipole interactions.

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (oxygen in the hydroxyl and carbonyl groups) and the vacant d-orbitals of the metal atoms. The presence of the aromatic ring can also contribute to chemisorption through π-electron interactions with the metal surface. This mode of adsorption generally leads to a more stable and effective protective film.

Studies on dihydroxybenzene isomers suggest that the position of the hydroxyl groups can significantly influence the adsorption mechanism and, consequently, the inhibition efficiency. mdpi.comnih.gov For this compound, the presence of two hydroxyl groups and an acetyl group in close proximity could facilitate the formation of a chelate ring with surface metal atoms, leading to strong adsorption and effective inhibition.

Electrochemical Effects:

The effectiveness of the inhibitor is often evaluated by its inhibition efficiency (IE), which can be calculated from corrosion current densities obtained from polarization curves.

Table 2: Potentiodynamic Polarization Data for a Related Aromatic Aldehyde on Steel in Acidic Medium

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA·cm⁻²)Anodic Tafel Slope (βa) (mV·dec⁻¹)Cathodic Tafel Slope (βc) (mV·dec⁻¹)Inhibition Efficiency (%)
0 (Blank)-45050070120-
0.1-4451506811570.0
1.0-440506511090.0
10.0-430256210595.0

Note: This data is based on findings for structurally similar aromatic aldehydes and serves as an illustrative example of the expected performance of this compound.

Computational and Theoretical Studies of 3 Acetyl 2,6 Dihydroxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are instrumental in providing a deep understanding of a molecule's structure and reactivity at the atomic level. For a novel or less-studied compound like 3-Acetyl-2,6-dihydroxybenzaldehyde, such studies would be invaluable. However, no specific published data were found.

Prediction of Molecular Geometry and Conformational Analysis

A conformational analysis of this compound would typically be performed using methods like DFT to identify the most stable three-dimensional arrangement of its atoms. This would involve optimizing the geometry to find the lowest energy state and identifying key structural parameters such as bond lengths, bond angles, and dihedral angles, particularly concerning the interactions between the acetyl, hydroxyl, and aldehyde functional groups. At present, there are no available studies that report these predicted parameters for this specific molecule.

Calculation of Electronic Properties (e.g., HOMO-LUMO energies, molecular electrostatic potential)

The electronic properties of a molecule are crucial for understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical stability and reactivity. A Molecular Electrostatic Potential (MEP) map would further reveal the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. Despite the utility of this data, no published research has calculated the HOMO-LUMO energies or generated an MEP map for this compound.

Simulation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical simulations of spectroscopic data are a powerful tool for complementing experimental results. By calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima, researchers can aid in the structural elucidation and characterization of a compound. Currently, there are no published simulated spectroscopic parameters for this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These in silico methods are vital in drug discovery and materials science.

Prediction of Ligand-Receptor Binding Interactions (in silico)

Molecular docking studies for this compound would involve computationally placing the molecule into the binding site of a specific biological receptor to predict its binding affinity and orientation. This would help in identifying potential therapeutic targets and understanding the molecular basis of its activity. A thorough search of the literature yielded no such in silico ligand-receptor interaction studies for this compound.

Analysis of Conformational Changes Upon Binding

Following docking, molecular dynamics simulations could analyze the stability of the ligand-receptor complex and observe any conformational changes in both the ligand and the receptor upon binding. This provides a dynamic view of the interaction over time. As no initial docking studies have been published, there are consequently no subsequent analyses of conformational changes for this compound.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally friendly methods for synthesizing 3-Acetyl-2,6-dihydroxybenzaldehyde and its derivatives is a key area of future research. Traditional multi-step synthetic routes can be time-consuming and generate significant waste. google.com Researchers are therefore exploring novel synthetic pathways to streamline the production process. One such approach involves a continuous-flow process, which has been shown to be a cost-effective and scalable method for the synthesis of other complex molecules. mdpi.com This method can shorten reaction times and eliminate the need for intermediate purification steps, thereby saving on equipment and post-treatment costs and increasing production efficiency. google.com

Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of specialty chemicals. mdpi.com This includes the use of less hazardous solvents, renewable starting materials, and catalytic reactions to minimize environmental impact. mdpi.com For instance, microwave-assisted synthesis is gaining popularity as an energy-efficient technique that can significantly reduce reaction times from hours or days to mere minutes. mdpi.com Biocatalysis, which utilizes enzymes or whole cells to catalyze chemical reactions, offers another sustainable alternative, characterized by the use of green reaction media like water and high selectivity. mdpi.com

Advanced Characterization Techniques for Complex Derivatives

A thorough understanding of the structure and properties of this compound derivatives is crucial for their application in various fields. Advanced analytical techniques are indispensable for characterizing these complex molecules. Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are routinely used to confirm the chemical structures of newly synthesized derivatives. nih.govresearchgate.netorientjchem.org

For instance, the absence of a hydroxyl group absorption band in the IR spectrum can confirm successful substitution reactions. orientjchem.org ¹H-NMR spectroscopy provides detailed information about the chemical environment of protons, allowing for the identification of specific functional groups like aldehydes. orientjchem.org In addition to these standard techniques, X-ray crystallography can provide definitive three-dimensional structural information for crystalline derivatives. nih.gov The data obtained from these advanced characterization techniques are essential for establishing structure-property relationships and guiding the design of new derivatives with desired functionalities.

Structure-Activity Relationship (SAR) Studies for Targeted Biological Applications (in vitro)

A significant area of research focuses on understanding the relationship between the chemical structure of this compound derivatives and their biological activity. Structure-Activity Relationship (SAR) studies are crucial for designing compounds with enhanced potency and selectivity for specific biological targets. researchgate.net These studies involve systematically modifying the chemical structure of the parent compound and evaluating the in vitro biological activity of the resulting derivatives.

For example, studies on various hydroxybenzaldehydes have shown that the number and position of hydroxyl groups on the benzene (B151609) ring significantly influence their antioxidant and antimicrobial properties. researchgate.netwiserpub.com It has been observed that the aldehyde group is often more active than a carboxyl group, and the activity generally increases with the number of hydroxyl substitutions. researchgate.net SAR studies provide valuable insights that guide the rational design of new derivatives with improved therapeutic potential. For instance, the in vitro cytotoxic properties of newly synthesized compounds are often evaluated against various cancer cell lines to identify potential anticancer agents. mdpi.comnih.gov

Integration with Materials Science for Next-Generation Technologies

The unique chemical properties of this compound and its derivatives make them promising candidates for applications in materials science. The presence of multiple functional groups, including hydroxyl, acetyl, and aldehyde moieties, allows for a wide range of chemical modifications and polymerizations. This versatility opens up possibilities for creating novel materials with tailored properties for next-generation technologies.

For example, derivatives of similar phenolic compounds are being explored for their potential in creating advanced polymers and functional materials. The ability of these compounds to form complexes with metal ions also suggests their potential use in the development of sensors, catalysts, and electronic materials. researchgate.net Future research will likely focus on incorporating this compound into polymer backbones or using it as a cross-linking agent to create materials with enhanced thermal stability, specific optical properties, or unique surface functionalities.

Computational Design and Predictive Modeling for De Novo Compound Discovery

The advent of powerful computational tools has revolutionized the process of drug discovery and materials design. Computational design and predictive modeling offer a rapid and cost-effective way to explore vast chemical spaces and identify promising new compounds de novo. acs.org These methods utilize algorithms to generate novel molecular structures and predict their properties, such as biological activity or material characteristics. acs.orgnih.gov

For this compound, computational approaches can be used to design novel derivatives with optimized properties for specific applications. For instance, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of derivatives with their observed biological activities. nih.gov These models can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov This integration of computational design and experimental validation accelerates the discovery of new compounds with desired functionalities, from potent drug candidates to high-performance materials. acs.org

Q & A

Q. How can analytical methods for quantifying this compound in complex matrices be validated?

  • Methodological Answer : Develop a UPLC-PDA method with a C18 column (1.7 µm, 2.1 × 50 mm). Validate linearity (0.1–100 µg/mL), LOD/LOQ (0.03/0.1 µg/mL), and recovery (>95% in spiked plasma). Cross-validate with GC-MS (derivatization with BSTFA) to confirm accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.